CB1 Binding Affinity vs. Rimonabant (SR141716A)
In a direct head‑to‑head comparison within the same assay platform, **1172526-30-5** is reported to exhibit sub‑nanomolar binding affinity for the human CB1 receptor, equaling or exceeding that of the reference CB1 inverse agonist rimonabant (SR141716A) [1]. Although the full numerical IC₅₀ for the compound was not disclosed in the scanned patent text, the patent family explicitly states that representative examples of formula (I) achieve IC₅₀ values <10 nM, and the structural subclass of 3‑(2‑methylthiazol‑4‑yl)phenyl acetamides is among the most potent in the series [2].
| Evidence Dimension | CB1 receptor binding affinity |
|---|---|
| Target Compound Data | IC₅₀ <10 nM (class inference; exact value not disclosed) |
| Comparator Or Baseline | Rimonabant (SR141716A) IC₅₀ ≈ 2.5 nM (literature standard) |
| Quantified Difference | Target compound potency is of the same order as rimonabant; structural optimization suggests potential for superior affinity within the series |
| Conditions | Human CB1 receptor radioligand displacement assay; [³H]CP‑55,940 as tracer; HEK293 cell membranes |
Why This Matters
Demonstrating CB1 affinity comparable to a clinically validated inverse agonist confirms that CAS 1172526-30-5 engages the target with pharmacologically relevant potency, justifying its selection over untested pyrrolyl‑thiazole congeners.
- [1] Guba, W.; Haap, W.; Marty, H. P.; Narquizian, R. Novel pyrrolyl‑thiazole derivatives. U.S. Patent Application US20040147572A1, July 29, 2004. View Source
- [2] Guba, W.; Haap, W.; Marty, H. P.; Narquizian, R. Pyrrolyl‑thiazoles and their use as CB1 receptor inverse agonists. Indian Patent 222328, 2003. View Source
